3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
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Overview
Description
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a chemical compound . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various methods. One such method involves an Au(i)-catalyzed tandem reaction for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH4OAc . This method has been developed to afford a series of polysubstituted pyrroles in moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, an Au(i)-catalyzed tandem reaction has been used for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives .Scientific Research Applications
Synthesis and Chemical Properties
- The chemical synthesis and modification of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole and its derivatives have been extensively studied. For instance, a novel Au(I)-catalyzed tandem reaction has been developed to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives, showcasing moderate to good yields in the production of polysubstituted pyrroles (Mou et al., 2015).
- Another study reported on the chemical behavior and properties of Tetrahydropyrrolo[3,2-b]pyrrole, revealing its potential for various synthetic applications, including demethoxycarbonylation and ring-opening reactions (Satake, Kumagai, & Mukai, 1983).
Anti-Inflammatory and Biological Activities
- 2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been found to exhibit significant anti-inflammatory activity, particularly in the context of skin inflammation. This derivative has demonstrated a higher anti-inflammatory activity than celecoxib, a well-known anti-inflammatory drug (Xu et al., 2016).
Pharmaceutical and Natural Product Synthesis
- Pyrrole structures, including this compound, are crucial in the synthesis of various pharmaceuticals and natural products. Their wide range of applications in these fields has prompted new synthetic methods for pyrrole compounds (Khajuria, Dham, & Kapoor, 2016).
Optoelectronic Applications
- The use of pyrrole derivatives in optoelectronic materials is another area of interest. For example, tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, which can be synthesized using this compound, show promise in organic electronic devices due to their interesting optoelectronic properties (Martins et al., 2018).
Future Directions
Properties
IUPAC Name |
3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-5-9-8-4-2-3-7(6)8/h5,9H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSUUBAQYWDGGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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